molecular formula C17H13NO2 B2517383 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone CAS No. 143647-54-5

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone

Cat. No.: B2517383
CAS No.: 143647-54-5
M. Wt: 263.296
InChI Key: HVJIMBAPXISOQJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone: is a chemical compound known for its unique structure and properties It is a derivative of isoindolinone, featuring a hydroxy group, a methyl group, and a phenylethynyl group attached to the isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-(2-phenylethynyl)-1-isoindolinone with a suitable oxidizing agent to introduce the hydroxy group at the 3-position. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethynyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone involves its interaction with specific molecular targets. The hydroxy group and phenylethynyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    3-Hydroxy-2-methyl-1-isoindolinone: Lacks the phenylethynyl group, resulting in different reactivity and applications.

    2-Methyl-3-(2-phenylethynyl)-1-isoindolinone:

    3-Hydroxy-2-phenylethynyl-1-isoindolinone: Lacks the methyl group, leading to variations in its behavior and applications.

Uniqueness: The presence of both the hydroxy and phenylethynyl groups in 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone makes it unique compared to its analogs

Properties

IUPAC Name

3-hydroxy-2-methyl-3-(2-phenylethynyl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-18-16(19)14-9-5-6-10-15(14)17(18,20)12-11-13-7-3-2-4-8-13/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJIMBAPXISOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C1(C#CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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